molecular formula C20H30N2O2S2 B2734273 N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2380184-65-4

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2734273
CAS No.: 2380184-65-4
M. Wt: 394.59
InChI Key: AGPYOGNCONFRCG-UHFFFAOYSA-N
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Description

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a thiophene ring, and a cyclopentane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a thiophene derivative with a cyclopentane carboxylic acid derivative in the presence of a coupling agent. The morpholine ring is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. The morpholine ring plays a crucial role in enhancing the compound’s binding affinity and specificity. The thiophene ring contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide stands out due to its unique combination of a morpholine ring, a thiophene ring, and a cyclopentane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2S2/c23-18(20(5-1-2-6-20)17-4-3-13-26-17)21-16-19(7-14-25-15-8-19)22-9-11-24-12-10-22/h3-4,13H,1-2,5-12,14-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPYOGNCONFRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CCSCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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